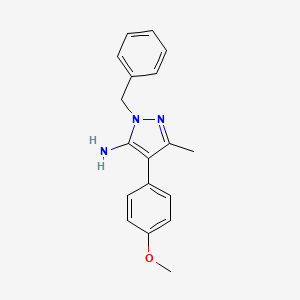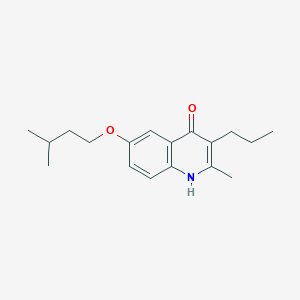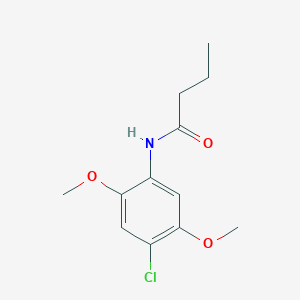
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine, also known as DM-PMMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. DM-PMMA has been found to exhibit potent stimulant effects, making it a subject of interest for researchers in the field of pharmacology.
Mechanism of Action
The exact mechanism of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed with (2,5-dimethylphenyl)(3-pyridinylmethyl)amine use.
Biochemical and Physiological Effects:
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been found to increase heart rate, blood pressure, and body temperature. It also leads to increased alertness, wakefulness, and a sense of euphoria. These effects are similar to those observed with other stimulant drugs such as amphetamines and cocaine.
Advantages and Limitations for Lab Experiments
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized, making it a useful tool for studying the mechanisms of action of stimulant drugs. However, its psychoactive properties also make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
Future Directions
There are several potential future directions for research on (2,5-dimethylphenyl)(3-pyridinylmethyl)amine. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a performance-enhancing drug, particularly in the field of sports. Additionally, further research is needed to fully understand the mechanisms of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine and its effects on the brain and body.
Synthesis Methods
The synthesis of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine involves the condensation of 2,5-dimethylphenylacetone and 3-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine obtained through this method is typically high, making it a viable option for large-scale synthesis.
Scientific Research Applications
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been extensively studied for its pharmacological properties, particularly its stimulant effects. Researchers have investigated its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. (2,5-dimethylphenyl)(3-pyridinylmethyl)amine has also been studied for its potential as a performance-enhancing drug, with some studies suggesting that it may improve cognitive function and physical endurance.
properties
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-5-6-12(2)14(8-11)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFEOXPBNVELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5530199 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)


![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)

